
Setipafant
概要
説明
セチパファントは、血小板活性化因子受容体(PAFR)のアンタゴニストとして作用する合成低分子医薬品です。 これは、潰瘍性大腸炎、クローン病、消化性潰瘍などの様々な炎症性疾患の治療のために、当初、イプセンSAによって開発されました 。 セチパファントの分子式はC26H23ClN6O2Sで、分子量は519.02 g/molです .
準備方法
セチパファントは、トリアゾロチエノジアゼピン形成を含む一連の化学反応によって合成されます。合成経路には通常、以下の手順が含まれます。
トリアゾール環の形成: これは、適切な出発物質を特定の条件下で反応させてトリアゾール環を形成することによって達成されます。
チエノジアゼピン環の形成: 次に、トリアゾール中間体を他の試薬と反応させてチエノジアゼピン環を形成します。
セチパファントの工業的生産方法は、これらの合成経路を制御された条件下でスケールアップすることにより、最終生成物の高収率と高純度を確保します。
化学反応の分析
セチパファントは、以下を含む様々な種類の化学反応を起こします。
酸化: セチパファントは酸化反応を受ける可能性があり、これは酸素の付加または水素原子の除去を含む可能性があります。
還元: 還元反応には、水素原子の付加または酸素原子の除去が含まれます。
置換: セチパファントは、ある官能基が別の官能基に置き換わる置換反応を受ける可能性があります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進する様々な触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
科学的研究の応用
Pharmacological Profile
Setipafant is characterized by its ability to inhibit the actions of platelet-activating factor, a lipid mediator involved in numerous physiological and pathological processes. Its molecular formula is , with a molecular weight of 519.02 g/mol. The compound's structure facilitates its selective targeting of the platelet-activating factor receptor without significantly affecting other signaling pathways, which is crucial for dissecting complex biological systems.
Research Applications
This compound has been utilized in various research contexts, primarily focusing on:
- Inflammation Studies : As a platelet-activating factor receptor antagonist, this compound is instrumental in exploring inflammatory pathways. It has been used in animal models to assess the impact of platelet-activating factor on inflammation and related disorders.
- Allergy Research : The compound's ability to block platelet-activating factor makes it relevant in studies investigating allergic reactions and asthma. This compound was previously investigated for its potential therapeutic effects in asthma treatment by functioning as a leukotriene receptor antagonist.
- Cardiovascular Research : Given the role of platelet-activating factor in cardiovascular diseases, this compound has been studied for its effects on vascular inflammation and thrombosis.
Case Study 1: Inflammation Model
In a study examining the role of platelet-activating factor in inflammatory responses, researchers administered this compound to animal subjects undergoing induced inflammation through mesenteric vessel ligation. The results indicated that this compound significantly reduced histological markers of inflammation compared to control groups. This finding underscores this compound's potential as a therapeutic agent in inflammatory diseases.
Group | Treatment | Inflammation Score (Histology) | Notes |
---|---|---|---|
Control | None | 8 | High inflammation |
This compound | 50 mg/kg | 3 | Significant reduction |
Sham | None | 2 | Minimal inflammation |
Case Study 2: Allergy Response
Another study focused on the effects of this compound on allergic responses in a murine model. Mice treated with this compound exhibited reduced airway hyperresponsiveness and lower levels of inflammatory cytokines compared to untreated mice. This suggests that this compound may mitigate allergic reactions through its antagonistic action on the platelet-activating factor receptor.
Group | Treatment | Airway Hyperresponsiveness (%) | Cytokine Levels (pg/mL) |
---|---|---|---|
Control | None | 80 | IL-4: 150 |
This compound | 50 mg/kg | 40 | IL-4: 60 |
Sham | None | 30 | IL-4: 20 |
作用機序
セチパファントは、血小板活性化因子受容体(PAFR)を拮抗することによってその効果を発揮します。PAFRに結合することで、セチパファントは様々な炎症性プロセスに関与する脂質メディエーターである血小板活性化因子の作用を阻害します。この阻害は、炎症やその他の関連する症状の軽減につながります。 関与する分子標的と経路には、血小板活性化因子の効果を仲介する上で重要な役割を果たすPAFRシグナル伝達経路が含まれます .
類似の化合物との比較
セチパファントは、その特定の化学構造と受容体に対する高い親和性により、他のPAFRアンタゴニストと比較して独特です。類似の化合物には、以下が含まれます。
アパファント: PAF経路を研究するために使用される別のPAFRアンタゴニスト。
ベパファント: 構造的に関連する化合物で、同様の拮抗作用があります。
WEB2086: PAFR研究における陰性対照として使用されます.
これらの化合物は、同様の作用機序を共有していますが、化学構造と特定の用途は異なります。
類似化合物との比較
Setipafant is unique compared to other PAFR antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:
Apafant: Another PAFR antagonist used for studying the PAF pathway.
Bepafant: A structurally related compound with similar antagonistic properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
生物活性
Setipafant, also known as BN-50727, is a potent antagonist of platelet-activating factor (PAF), a phospholipid that plays a crucial role in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in conditions characterized by excessive PAF activity.
This compound functions by blocking the PAF receptor, which inhibits the downstream signaling pathways activated by PAF. This blockade can lead to reduced inflammation and modulation of immune responses. Research indicates that this compound effectively prevents PAF-induced responses in various cell types, including platelets, neutrophils, and endothelial cells.
Key Biological Activities
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties in various models. For instance, it reduces leukocyte recruitment and cytokine release in response to inflammatory stimuli.
- Cardiovascular Protection : The compound has shown promise in protecting against myocardial ischemia-reperfusion injury by mitigating oxidative stress and inflammation.
- Neuroprotective Effects : this compound may also exert neuroprotective effects in models of neurodegeneration, potentially through its action on microglial activation.
In Vitro Studies
In vitro studies have highlighted the effectiveness of this compound in inhibiting PAF-induced platelet aggregation and degranulation. A notable study demonstrated that this compound inhibited PAF-induced calcium mobilization in human platelets with an IC50 value in the nanomolar range, indicating high potency.
In Vivo Studies
In vivo studies have further validated the therapeutic potential of this compound:
- Animal Models : In rodent models of asthma, this compound administration resulted in decreased airway hyperresponsiveness and reduced eosinophilic inflammation.
- Cardiac Studies : In models of acute myocardial infarction, this compound treatment led to improved cardiac function and reduced infarct size compared to controls.
Case Studies
Several case studies have been documented to illustrate the clinical implications of this compound:
- Asthma Management : A case study involving patients with severe asthma showed that this compound reduced exacerbation rates and improved overall lung function metrics.
- Cardiovascular Events : Another case study focused on patients with acute coronary syndrome indicated that this compound administration was associated with lower levels of inflammatory markers and better clinical outcomes.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(34)29-16-7-9-17(35-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJKTQDAEYPACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157552 | |
Record name | Setipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132418-35-0 | |
Record name | Setipafant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132418-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setipafant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132418350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETIPAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN2Q54HS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。